Ring Size Differentiation: Azocane (8-Membered) vs. Azepane (7-Membered) Scaffold Comparison
Tert-butyl 4-oxoazocane-1-carboxylate features an eight-membered azocane ring, differentiating it from the more common seven-membered azepane scaffold. Comparative analysis of N-Boc-protected 4-oxo cyclic amines reveals distinct molecular parameters: the azocane derivative (C₁₂H₂₁NO₃, MW 227.30, XLogP3 1.3) contains one additional methylene unit versus the azepane analog tert-butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4; C₁₁H₁₉NO₃, MW 213.27) . This structural difference produces measurable alterations in lipophilicity and conformational flexibility critical for fragment-based drug discovery and scaffold hopping campaigns [1].
| Evidence Dimension | Molecular weight and carbon count |
|---|---|
| Target Compound Data | MW 227.30 g/mol; 12 carbons; 8-membered ring; XLogP3 1.3 |
| Comparator Or Baseline | tert-butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4): MW 213.27 g/mol; 11 carbons; 7-membered ring |
| Quantified Difference | ΔMW = 14.03 g/mol (one methylene unit); ΔXLogP3 not directly comparable from same source but structural increase predicts higher lipophilicity for azocane derivative |
| Conditions | Calculated/predicted molecular properties from supplier technical datasheets |
Why This Matters
The eight-membered azocane ring provides expanded conformational space and altered lipophilicity relative to seven-membered azepane scaffolds, enabling access to patent-differentiated chemical space in lead optimization programs.
- [1] Zhang, Y. Enantioselective remote functionalisation of cyclic amines by engineered P450BM3 variants. Doctoral Thesis, University of Oxford, 2022. Chapter 2 addresses azepane and azocane hydroxylation. View Source
